molecular formula C10H12BrCl B13194707 1-(1-Bromobutan-2-yl)-2-chlorobenzene

1-(1-Bromobutan-2-yl)-2-chlorobenzene

Cat. No.: B13194707
M. Wt: 247.56 g/mol
InChI Key: SXZOWJKMKZWDGE-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-2-chlorobenzene, with the CAS number 1529616-94-1 , is a halogenated organic compound with the molecular formula C₁₀H₁₂BrCl and a molecular weight of 247.56 . This compound serves as a versatile and critical building block in synthetic organic chemistry, particularly in cross-coupling reactions and the development of more complex molecular architectures. Its structure features both bromine and chlorine atoms on adjacent carbon atoms, making it a multifunctional intermediate. The bromine atom is a superior leaving group compared to chlorine , which allows for selective nucleophilic substitution reactions. For instance, the bromo substituent can undergo reactions such as the Sandmeyer-type alkylation or participate in palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig amination , to create new carbon-carbon or carbon-heteroatom bonds. Meanwhile, the aromatic chlorine offers a distinct, often less reactive, site for further functionalization under controlled conditions. Researchers value this compound for constructing complex molecules, including macrocyclic compounds and biaryl structures found in pharmaceuticals and materials science . It is also highly relevant in kinetic studies comparing hydrolysis rates of primary, secondary, and tertiary haloalkanes, providing insight into nucleophilic substitution mechanisms (SN1 vs. SN2) . The compound has a purity of 95% and must be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-2-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

SXZOWJKMKZWDGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Electrophilic Addition of Hydrogen Bromide to Phenylalkene Derivatives

This method is documented in patent US6063940A, which describes the preparation of 1-bromoalkylbenzene derivatives by reacting phenylalkene derivatives with hydrogen bromide in a non-polar solvent system. The reaction proceeds via electrophilic addition of HBr across the double bond of the alkene side chain, resulting in the formation of a bromoalkyl substituent on the aromatic ring.

  • Starting Material: 2-Chlorophenylalkene (e.g., 2-chlorostyrene or related vinyl derivatives)
  • Reagents: Hydrogen bromide gas or HBr solution
  • Solvent: Non-polar solvents such as dichloromethane or carbon tetrachloride
  • Conditions: Controlled temperature (often low to ambient) to favor Markovnikov addition, yielding the bromine on the more substituted carbon
  • Outcome: Formation of 1-(1-bromobutan-2-yl)-2-chlorobenzene with high regioselectivity

This method allows for direct installation of the bromine atom on the butyl side chain adjacent to the aromatic ring, preserving the chlorine substituent on the benzene ring.

Reaction Conditions and Optimization

Parameter Electrophilic Addition (Route A) Halogenation (Route B)
Starting material 2-Chlorophenylalkene 1-(Butan-2-yl)-2-chlorobenzene
Brominating agent Hydrogen bromide (HBr) N-Bromosuccinimide (NBS) or Br2
Solvent Non-polar solvents (e.g., dichloromethane) Carbon tetrachloride, CCl4 or benzene
Temperature 0–25 °C 0–60 °C (radical initiation conditions)
Reaction time Several hours depending on scale 1–6 hours depending on initiation and scale
Yield Moderate to high (60–85%) Moderate (50–75%)
Selectivity Markovnikov addition favors bromine on 1-position Radical bromination selective for benzylic position

Analytical and Characterization Data

The product 1-(1-Bromobutan-2-yl)-2-chlorobenzene is typically characterized by:

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows characteristic multiplets for the butyl chain protons, with a distinct signal for the proton adjacent to the bromine (downfield shift due to electronegativity). Aromatic protons exhibit splitting patterns consistent with 2-chlorobenzene substitution.
    • $$^{13}C$$ NMR confirms the carbon environments, particularly the carbon attached to bromine and chlorine.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular weight of the compound.
    • Fragmentation patterns showing loss of bromine and chlorine atoms.
  • Infrared Spectroscopy (IR):

    • Characteristic C–Br stretching vibrations around 500–600 cm$$^{-1}$$.
    • Aromatic C–Cl stretching bands near 700 cm$$^{-1}$$.
  • Melting/Boiling Points:

    • Typically, this compound is a liquid at room temperature; boiling points are reported in the literature depending on purity.

Research Discoveries and Perspectives

  • The electrophilic addition method (Route A) is favored for its straightforwardness and regioselectivity, especially when starting from vinyl derivatives. It avoids the need for radical initiators and provides cleaner reaction profiles.
  • Radical bromination (Route B) offers flexibility when the alkyl side chain is pre-installed but requires careful control to avoid polybromination or side reactions.
  • Recent studies emphasize solvent choice and temperature control to maximize yield and selectivity, with non-polar solvents enhancing electrophilic addition efficiency.
  • The presence of the chlorine substituent on the benzene ring influences the electronic environment, affecting reaction kinetics and regioselectivity.
  • Patented processes highlight the scalability of these methods for industrial applications, with emphasis on minimizing hazardous reagents and optimizing reaction conditions for environmental compliance.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Key Conditions Advantages Disadvantages
Electrophilic Addition (A) 2-Chlorophenylalkene Hydrogen bromide Non-polar solvent, 0–25 °C High regioselectivity, simple Requires alkene precursor
Radical Bromination (B) 1-(Butan-2-yl)-2-chlorobenzene NBS or Br2 Radical initiator, 0–60 °C Flexible, uses alkylated benzene Risk of polybromination

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-2-chlorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties. It is also used as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

The following analysis compares 1-(1-Bromobutan-2-yl)-2-chlorobenzene with structurally related halogenated aromatic compounds, focusing on molecular features, synthesis, and reactivity.

Structural and Physical Properties

Compound Name Molecular Formula Substituents Key Physical Properties Synthesis Yield Source
1-(1-Bromobutan-2-yl)-2-chlorobenzene C₁₀H₁₁BrCl Cl (benzene), Br on butan-2-yl Not reported (inferred liquid) Not reported Inferred
1-(Bromomethyl)-2-chlorobenzene C₇H₆BrCl Cl, BrCH₂- (benzene) Bp: 103–104°C; Density: 1.586 g/cm³ Not specified
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl Cl, Br-(CH₂)₃- (benzene) Colorless oil; purified via hexane 93%
1-Bromo-2-chlorobenzene C₆H₄BrCl Cl, Br (benzene) Colorless liquid; used in Halo aryl synthesis Not specified
1-(4-Bromobutoxy)-2-chlorobenzene C₁₀H₁₂BrClO Cl, O-(CH₂)₄Br (benzene) No analytical data; ether linkage Not reported

Key Observations :

  • Chain Length and Reactivity : Longer alkyl chains (e.g., butan-2-yl) increase steric hindrance and may reduce reactivity in nucleophilic substitutions compared to shorter chains (e.g., bromomethyl) .
  • Physical State : Most analogs are liquids or oils, suggesting similar behavior for the target compound.
  • Functional Groups : Ether-linked bromine (e.g., 1-(4-Bromobutoxy)-2-chlorobenzene) introduces distinct electronic effects compared to alkyl bromides .
1-(3-Bromopropyl)-2-chlorobenzene
  • Procedure: 3-(2-Chlorophenyl)propanol is treated with HBr or PBr₃ to replace the hydroxyl group with bromine.
  • Yield : 93% after column chromatography (hexane) .
1-(Bromomethyl)-2-chlorobenzene
  • Procedure : Bromination of 2-chlorotoluene derivatives or substitution of hydroxymethyl precursors.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
1-Bromo-2-chlorobenzene
  • Synthesis : Direct halogenation of benzene or diazotization reactions.
  • Use : Precursor for Suzuki-Miyaura couplings and Grignard reagents .

Comparison :
The target compound likely requires a multi-step synthesis involving Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the branched butan-2-yl group, followed by bromination. Such methods are analogous to those used for 1-(3-bromopropyl)-2-chlorobenzene .

Nucleophilic Substitution
  • Alkyl Bromides : The bromine in 1-(1-Bromobutan-2-yl)-2-chlorobenzene is susceptible to SN2 reactions, similar to 1-(3-bromopropyl)-2-chlorobenzene .
  • Aromatic Chlorine : The ortho-chlorine directs electrophilic substitutions (e.g., nitration) to the para position, as seen in 1-bromo-2-chlorobenzene .
Cross-Coupling Reactions
  • Kumada and Suzuki Couplings : The bromine substituent enables participation in metal-catalyzed reactions, akin to 1-(allyloxy)-2-chlorobenzene derivatives used in radical clock experiments .

Biological Activity

1-(1-Bromobutan-2-yl)-2-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its halogenated aromatic structure, is of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

  • Molecular Formula : C10H12BrCl
  • Molecular Weight : 251.56 g/mol
  • IUPAC Name : 1-(1-bromobutan-2-yl)-2-chlorobenzene
  • Canonical SMILES : C(CBr)C1=CC=CC=C1Cl

Biological Activity Overview

Research indicates that 1-(1-Bromobutan-2-yl)-2-chlorobenzene exhibits various biological activities, primarily antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have demonstrated that halogenated compounds, including 1-(1-Bromobutan-2-yl)-2-chlorobenzene, possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective against biofilms

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Cancer Cell Line Effect Observed Reference
MCF-7 (breast cancer)Decreased cell viability
HeLa (cervical cancer)Induction of apoptosis
A549 (lung cancer)Cell cycle arrest at G0/G1 phase

The biological activity of 1-(1-Bromobutan-2-yl)-2-chlorobenzene can be attributed to its ability to interact with cellular components. The bromine and chlorine atoms in the structure may facilitate the formation of reactive species that can damage DNA or disrupt cellular signaling pathways.

Proposed Mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological effects of 1-(1-Bromobutan-2-yl)-2-chlorobenzene:

  • In Vitro Studies on Antimicrobial Efficacy :
    • A study assessed the antimicrobial efficacy against several bacterial strains, demonstrating a dose-dependent inhibition of growth, particularly effective against Staphylococcus aureus.
  • Anticancer Screening :
    • Research conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting potential therapeutic applications in oncology.

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